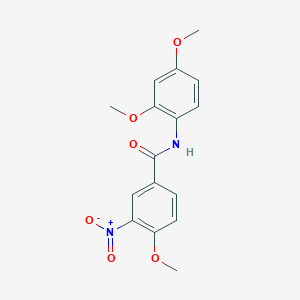

N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with methoxy and nitro groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-methoxybenzamide followed by coupling with 2,4-dimethoxyaniline. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amide bond formation .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

Reduction: The primary product is the corresponding amine derivative.

Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial RNA polymerase, thereby preventing bacterial RNA synthesis . In cancer research, it has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

- N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

- N-(2,5-dimethoxyphenyl)-4-methoxybenzamide

- N-(2,4-dimethylphenyl)-4-methoxybenzamide

Uniqueness

N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide stands out due to the presence of both methoxy and nitro groups, which confer unique electronic properties and reactivity. This combination makes it particularly useful in applications requiring specific electronic interactions and stability under various conditions .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a benzamide backbone with methoxy groups at the 2 and 4 positions and a nitro group at the 3 position. This configuration is crucial for its biological activity, influencing both its chemical reactivity and interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Benzamide Backbone | Provides a stable framework for biological activity. |

| Methoxy Groups | Enhance lipophilicity and influence binding affinity. |

| Nitro Group | Potentially participates in redox reactions, affecting oxidative stress responses. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group can engage in redox reactions, while the methoxy groups modulate electronic properties, enhancing binding interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound can bind to enzyme active sites, inhibiting their function and altering metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.

Pharmacological Properties

Research has shown that derivatives of this compound exhibit various pharmacological activities:

- Antitumor Activity : Some studies suggest that this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in vitro, indicating its use in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the compound's efficacy in different biological systems:

- In Vitro Studies : In cultured cancer cell lines, the compound exhibited IC50 values indicating effective inhibition of cell growth at low concentrations.

- Animal Models : In vivo studies have reported reduced tumor sizes in xenograft models treated with the compound, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide | Similar dimethoxy substitution; different position | Enhanced anti-inflammatory properties |

| 4-methoxy-3-nitrobenzamide | Lacks methoxy groups at 2 and 5 positions | Reduced binding affinity to target enzymes |

| N-(2-methylphenyl)-4-methoxy-3-nitrobenzamide | Methyl instead of dimethoxy | Altered pharmacokinetics and bioavailability |

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-22-11-5-6-12(15(9-11)24-3)17-16(19)10-4-7-14(23-2)13(8-10)18(20)21/h4-9H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWKCKJQWFEDDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.